molecular formula C18H12FN3O2S B2572235 N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941869-39-2

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2572235
CAS No.: 941869-39-2
M. Wt: 353.37
InChI Key: PWUXVSGBSSQIIT-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzyl group, a fluoro-substituted benzothiazole, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluoro substituent. The oxazole ring is then constructed, and the final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
  • N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[4-(isopropylsulfonyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity, biological activity, or material properties that are not observed in related compounds.

Properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-13-7-4-8-15-16(13)21-18(25-15)22(11-12-5-2-1-3-6-12)17(23)14-9-10-20-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUXVSGBSSQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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